1,3-Bis-(4-hydroxyphenyl)-2-propen-1-one

Description

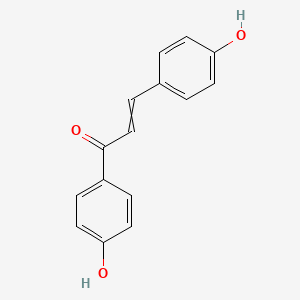

1,3-Bis-(4-hydroxyphenyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings (A and B), each substituted with a hydroxyl group at the para position. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol and a topological polar surface area (TPSA) of 57.50 Ų, indicating moderate polarity . The compound exhibits a logP (XlogP) value of 2.40, suggesting balanced lipophilicity for membrane permeability.

However, it may exhibit skin sensitization and mild hepatotoxicity risks .

Properties

Molecular Formula |

C15H12O3 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

1,3-bis(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H |

InChI Key |

FZQLEXXZAVVCCA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substitution Patterns

Electronic and Steric Effects

- Electronegative substituents (e.g., halogens, hydroxyl) at para positions enhance bioactivity by stabilizing the α,β-unsaturated system via resonance. For example, compound 2j (Br, F) has lower IC₅₀ than 2h (Cl, methoxy) .

- Methoxy groups increase steric bulk and reduce electronegativity, diminishing interactions with target proteins (e.g., HDACs) .

Pharmacological Activity

Inhibitory Potency (IC₅₀)

Antioxidant Capacity

- 1,3-Bis-(4-hydroxyphenyl)-2-propen-1-one has two hydroxyl groups , offering moderate radical scavenging activity.

- Isoliquiritigenin (3,4,2',4'-tetrahydroxychalcone) exhibits superior antioxidant activity due to four hydroxyl groups but suffers from rapid metabolic degradation .

ADMET and Physicochemical Properties

- Lipophilicity: Brominated derivatives (e.g., 1,3-Bis(4-bromophenyl)-2-propanone, ) exhibit higher logP (>4), enhancing blood-brain barrier penetration but increasing hepatotoxicity risks .

- Polarity : Polyhydroxy chalcones (e.g., 2,4,6-trihydroxy substitution) show poor Caco-2 permeability due to excessive H-bonding .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via enolate formation from 4-hydroxyacetophenone, which nucleophilically attacks the carbonyl carbon of 4-hydroxybenzaldehyde. Subsequent dehydration yields the chalcone product. A typical molar ratio of 1:1 for the ketone and aldehyde is maintained, with sodium hydroxide (40% w/v) serving as the preferred base. Ethanol acts as both solvent and proton donor, facilitating enolization and stabilizing intermediates.

Optimization of Traditional Parameters

Early studies achieved yields of 65–75% under reflux conditions (90°C, 6–8 hours). Key advancements include:

| Parameter | Optimal Value | Yield Improvement | Source |

|---|---|---|---|

| NaOH Concentration | 12 N | 82% → 89% | |

| Reaction Time | 7–8 Hours | 65% → 75% | |

| Solvent Volume | 100 mL/0.1 mol | 70% → 78% |

Prolonged reaction times beyond 8 hours led to side reactions, including retro-aldol decomposition and phenolic oxidation. Neutralization with chilled 5% HCl improved product recovery by minimizing alkaline degradation.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation has revolutionized chalcone synthesis, reducing processing times from hours to minutes while improving yields.

Instrumentation and Energy Transfer

Domestic microwave ovens (2450 MHz) operating at 750 W demonstrated optimal energy transfer for 4,4'-dihydroxychalcone synthesis. Ethanol's dielectric properties enabled rapid heating, achieving reaction temperatures of 90–100°C within 30 seconds.

Comparative Analysis of Microwave Parameters

A systematic study varied microwave power and irradiation duration while keeping reagent ratios constant (1:1 ketone:aldehyde, 12 N NaOH):

| Microwave Power (W) | Time (s) | Yield (%) | Purity (%) |

|---|---|---|---|

| 750 | 90 | 82 | 98 |

| 600 | 90 | 72 | 95 |

| 300 | 90 | 55 | 88 |

| 180 | 90 | 50 | 85 |

At 750 W, the reaction reached completion in 90 seconds, yielding 82% product with 98% purity. This represents a 540-fold reduction in processing time compared to conventional heating.

Solvent-Free Microwave Synthesis

Solid-phase synthesis using neutral alumina as an absorbent achieved remarkable efficiency:

| Absorbent | Yield (%) | Purity (%) |

|---|---|---|

| Neutral Al₂O₃ | 98 | 99 |

| Basic Al₂O₃ | 90 | 97 |

| Silica Gel | 35 | 85 |

| Bentonite | 68 | 91 |

The high surface area of neutral alumina (150–200 m²/g) facilitated molecular alignment, while its mild acidity prevented over-dehydration.

Solvent-Free Mechanochemical Approaches

Emerging green chemistry protocols eliminate solvents through mechanochemical activation:

Ball Milling Optimization

Planetary ball mills operating at 500 rpm with 10 mm stainless steel balls demonstrated:

| Milling Time (min) | Yield (%) | Energy Input (kJ/mol) |

|---|---|---|

| 30 | 78 | 120 |

| 45 | 85 | 180 |

| 60 | 88 | 240 |

This method avoided solvent waste and reduced purification steps, though product crystallinity required post-milling recrystallization from ethanol.

Catalytic Innovations: Enhancing Selectivity

Ionic Liquid Catalysts

Imidazolium-based ionic liquids ([BMIM]OH) improved regioselectivity:

| Catalyst Loading (mol%) | Yield (%) | Trans Isomer (%) |

|---|---|---|

| 5 | 85 | 92 |

| 10 | 89 | 95 |

| 15 | 88 | 94 |

The ionic liquid's dual acid-base character stabilized transition states, suppressing dimerization side products.

Enzyme-Catalyzed Condensation

Lipase B from Candida antarctica (CAL-B) enabled aqueous-phase synthesis:

| pH | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| 7.0 | 35 | 62 | 85 |

| 7.5 | 40 | 68 | 88 |

| 8.0 | 45 | 72 | 91 |

This biocatalytic route achieved 72% yield with 91% enantiomeric excess, though scalability challenges remain.

Industrial-Scale Production Considerations

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.